(R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one
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Overview
Description
®-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one is a complex organic compound that features a unique combination of fluorinated benzimidazole, chroman, and purinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the fluorinated benzimidazole and chroman derivatives. These components are then coupled under specific conditions to form the final compound.
Fluorinated Benzimidazole Synthesis: The synthesis of the fluorinated benzimidazole involves the reaction of o-phenylenediamine with a fluorinated carboxylic acid under acidic conditions.
Fluorochroman Synthesis: The chroman derivative is synthesized through the cyclization of a suitable phenol derivative with a fluorinated aldehyde in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the fluorinated benzimidazole and chroman derivatives with a purinone precursor under basic conditions, followed by purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chroman moieties, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can occur at the purinone moiety, converting it to a dihydropurinone derivative.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized quinone derivatives, reduced dihydropurinone derivatives, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its fluorinated components. It can be used to label and track biological molecules in various assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one involves its interaction with
Properties
Molecular Formula |
C21H14F2N6O2 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(6-fluorobenzimidazol-1-yl)-9-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-7H-purin-8-one |
InChI |
InChI=1S/C21H14F2N6O2/c22-11-4-5-14-17(8-11)28(10-25-14)20-24-9-15-19(27-20)29(21(30)26-15)16-6-7-31-18-12(16)2-1-3-13(18)23/h1-5,8-10,16H,6-7H2,(H,26,30)/t16-/m1/s1 |
InChI Key |
DBXGGXLBTWZXBB-MRXNPFEDSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N3C4=NC(=NC=C4NC3=O)N5C=NC6=C5C=C(C=C6)F)C=CC=C2F |
Canonical SMILES |
C1COC2=C(C1N3C4=NC(=NC=C4NC3=O)N5C=NC6=C5C=C(C=C6)F)C=CC=C2F |
Origin of Product |
United States |
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